4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(2-bromo-5-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-2-1-7(13)4-8(9)6-3-10(14)12-5-6/h1-2,4,6,13H,3,5H2,(H,12,14) |
InChI Key |
MGSZSLVTUNNSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Opening with Lewis Acids
Research indicates that donor–acceptor cyclopropanes, especially those with aromatic or heteroaromatic substituents, can be efficiently opened with Lewis acids such as nickel perchlorate or yttrium triflate. These reactions typically proceed under reflux conditions in inert solvents like toluene, enabling the formation of γ-amino esters that cyclize into pyrrolidin-2-ones.
- Lewis acid catalyst (e.g., nickel perchlorate, yttrium triflate)
- Reflux in toluene
- Primary amines (e.g., aniline) as nucleophiles
- Acidic conditions (acetic acid) to promote lactamization
Mechanism:
The Lewis acid activates the cyclopropane, facilitating nucleophilic attack by amines, leading to ring-opening and subsequent intramolecular cyclization into the pyrrolidinone ring.
Ester Dealkoxycarbonylation and One-Pot Strategies
The initial cyclization often yields esters at the C(3) position of the pyrrolidinone ring. These esters can be removed via dealkoxycarbonylation, typically using alkaline saponification followed by thermolysis, in a one-pot procedure to streamline synthesis and improve yields.
- Compound 2a was synthesized with an overall yield of 70% through a four-step one-pot process, involving ester hydrolysis and thermolytic removal of protecting groups.
- Variations in the cyclopropane precursors, such as thienyl- or styryl-derived cyclopropanes, produce pyrrolidinones with yields ranging from approximately 45% to 79%, depending on reactivity and substituents.
Direct Synthesis from Donor–Acceptor Cyclopropanes
Another prominent method involves the direct transformation of donor–acceptor cyclopropanes into pyrrolidinones via Lewis acid catalysis. This approach is versatile, accommodating various aromatic and heteroaromatic donor groups.
Cyclopropane Reactivity with Primary Amines
The cyclopropanes bearing ester or other acceptor groups react with primary amines under Lewis acid catalysis, leading to ring-opening and subsequent lactamization. The process is facilitated by the electron-deficient nature of the cyclopropane, which is susceptible to nucleophilic attack.
- The reaction of cyclopropane 1a with aniline in the presence of nickel perchlorate yields pyrrolidinone derivatives efficiently.
- The process is optimized at reflux in toluene with acetic acid, which promotes cyclization and dealkoxycarbonylation.
Scope and Variability
The method tolerates a broad scope of amines, including aromatic, aliphatic, and heteroaromatic primary amines, producing various substituted pyrrolidinones with yields generally exceeding 45%. The presence of different donor groups on the cyclopropane influences the efficiency, with aromatic groups like styryl or thienyl providing yields around 60-80%.
Functionalization and Final Derivatization
Post-cyclization modifications are crucial for obtaining the target compound. For 4-(2-bromo-5-hydroxyphenyl)pyrrolidin-2-one, the key steps include:
- Introduction of the bromine and hydroxyl groups onto the aromatic ring, often via electrophilic aromatic substitution or halogenation of precursor aromatic compounds.
- Protection and deprotection strategies to facilitate selective substitution without affecting the pyrrolidinone core.
- Purification through chromatographic techniques, typically at the final stage, to isolate the pure compound.
Summary of Preparation Pathways
| Method | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Cyclization of cyclopropanes with Lewis acids | Cyclopropanes, primary amines, Lewis acids | Reflux in toluene, acetic acid | 45–80% | Broad scope, versatile for various substituents |
| One-pot ester removal and cyclization | Esterified intermediates, alkaline saponification | Reflux with base, thermolysis | 70% (overall) | Efficient, minimizes purification steps |
| Direct cyclopropane to pyrrolidinone conversion | Donor–acceptor cyclopropanes, primary amines | Lewis acid catalysis, reflux | 45–79% | Suitable for aromatic and heteroaromatic groups |
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-bromo-5-hydroxyphenyl group distinguishes this compound from analogs with alternative halogens or substituent positions. Key comparisons include:
- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives (): These compounds replace bromine with chlorine at the 5-position of the phenyl ring. The 4-(thioxo-oxadiazolyl) or 4-(methyl-thioxo-triazolyl) modifications on the pyrrolidinone ring enhance antioxidant activity, with reported efficacy 1.35–1.5× higher than ascorbic acid in DPPH assays . Key Insight: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity in redox-active biological systems.
- (S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (): Replaces the hydroxyl group with fluorine and lacks the pyrrolidinone ketone.
Modifications to the Pyrrolidinone Core
- 4-(4-Amino-4,5-dihydro-5-thioxo-triazol-3-yl)pyrrolidin-2-one derivatives (): Substitution at the 4-position with a thioxo-triazole group introduces additional hydrogen-bonding and redox-active sites. These modifications are linked to enhanced bioactivity, though specific targets are unspecified .
Table 1: Key Properties of Comparable Compounds
Key Observations:
- Bioactivity : Thioxo-heterocyclic modifications (e.g., oxadiazole, triazole) correlate with enhanced antioxidant activity, suggesting that similar derivatization of the brominated compound could yield bioactive molecules .
- Solubility: The 5-hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs, though bromine’s hydrophobicity could offset this.
Biological Activity
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C11H12BrN2O
- Molecular Weight: 284.13 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1CC(NC1=O)C(C2=C(C=C(C=C2)Br)O)=O
Synthesis
The synthesis of this compound typically involves the bromination of 5-hydroxyphenyl derivatives followed by cyclization with pyrrolidinone. Various synthetic routes have been explored to optimize yield and purity, including:
- Bromination using N-bromosuccinimide (NBS).
- Cyclization through a Mannich reaction involving appropriate amines and carbonyl compounds.
Antitumor Activity
Research indicates that pyrrolidinone derivatives exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to this compound can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells. The mechanism involves modulation of ER activity, which is crucial for the survival of these cancer cells. The compound's antiestrogenic effects were associated with reduced protein expression of ERα and increased polyubiquitination, leading to enhanced antitumoral efficacy when combined with standard therapies like tamoxifen .
Antimicrobial Properties
Pyrrolidinone derivatives have also shown promising antimicrobial activities. In vitro studies reported that compounds with similar structures displayed effective inhibition against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Estrogen Receptors (ER): Compounds modulate ER activity, impacting cell proliferation in hormone-dependent cancers.
- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression, contributing to its therapeutic effects.
Case Study 1: Antitumor Activity in Breast Cancer
A study evaluated the effects of a series of pyrrolidinone derivatives on ER+ breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through ER modulation. This suggests potential as a combinatory agent with existing therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various pyrrolidinone derivatives was assessed against clinical isolates of resistant bacteria. The findings revealed that the compound exhibited notable antibacterial activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent against resistant infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are employed:
- Cross-coupling reactions : Using halogenated precursors (e.g., 2-bromo-5-hydroxyphenyl derivatives) with pyrrolidin-2-one scaffolds under palladium catalysis. Yield optimization requires precise control of temperature (80–120°C) and ligand selection (e.g., XPhos) to minimize dehalogenation side reactions .
- Base-assisted cyclization : Reacting substituted bromophenols with γ-lactam intermediates in polar aprotic solvents (e.g., DMF) under inert atmospheres. Yields (~46–85%) depend on base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and stoichiometric ratios of reactants .
- Key Characterization : Post-synthesis, confirm structure via (e.g., δ 3.25–3.45 ppm for pyrrolidinone protons) and HRMS (exact mass ± 2 ppm) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy : and identify substituent positions and lactam ring conformation. FTIR confirms carbonyl stretching (1680–1720 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths/angles. Use SHELXL for refinement, ensuring R-factor < 5% and wR₂ < 10% .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?
- Methodological Answer :
- Disorder Handling : Apply SHELXL’s PART instruction to model split positions. Use restraints (e.g., DFIX, SIMU) to maintain chemically plausible geometries .
- Twinning : Calculate Flack parameter (η) to detect enantiopolarity. For centrosymmetric near-misses, employ the Hooft y parameter to avoid false chirality assignments .
Q. What computational methods are suitable for analyzing the puckering dynamics of the pyrrolidinone ring in this compound?
- Methodological Answer :
- Puckering Coordinates : Use Cremer-Pople parameters (Q, θ, φ) derived from atomic Cartesian coordinates. For five-membered rings, θ ≈ 0° indicates envelope conformations, while θ ≈ 180° corresponds to half-chair forms .
- MD Simulations : Run 10-ns trajectories (AMBER force field) in explicit solvent to track ring flexibility. Analyze RMSD and pseudorotation pathways using VMD .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound, and how can they be engineered for cocrystallization?
- Methodological Answer :
- Graph Set Analysis : Classify motifs (e.g., for dimeric O–H⋯O bonds). Etter’s rules prioritize strong donors/acceptors (e.g., phenolic -OH) for supramolecular design .
- Cocrystal Screening : Screen with complementary coformers (e.g., nicotinamide) via solvent-drop grinding. Monitor via PXRD and DSC to identify new polymorphs .
Q. How can synthetic yield discrepancies between halogenated precursors (e.g., Br vs. I) be systematically investigated?
- Methodological Answer :
- Kinetic Studies : Use in situ IR to monitor reaction progress. Compare activation energies (ΔG‡) via Eyring plots for bromo vs. iodo substrates .
- Side-Reaction Analysis : Employ LC-MS to detect debromination byproducts. Optimize ligand choice (e.g., SPhos for Br retention) and reduce reaction time .
Q. What strategies are effective in resolving stereochemical ambiguities during asymmetric synthesis of related pyrrolidinone derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones to induce diastereoselectivity. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Crystallographic Refinement : Apply Flack x parameter to assign absolute configuration, ensuring high data completeness (>99%) and low mosaicity (<0.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
